Araliadiol

Overview

Description

Araliadiol is a naturally occurring organic compound primarily found in certain plants, such as those belonging to the Aralia genus. It is a polyacetylenic compound with the chemical formula C15H20O2. This compound is known for its various biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties .

Mechanism of Action

Araliadiol is a polyacetylenic compound isolated from the leaves of Aralia cordata Thunb . It has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects .

Target of Action

This compound primarily targets MCF-7 cells, a human breast adenocarcinoma cell line . It inhibits the growth of these cells, with an IC50 value of 6.41 µg/mL .

Mode of Action

This compound interacts with its targets by inhibiting cell cycle progression of MCF-7 cells at the G1-S transition . This inhibition is accompanied by a decrease in the levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4), and an increase in the expression of p21 (WAF-1/Cip1) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression of MCF-7 cells . By inhibiting the transition from the G1 phase to the S phase, this compound effectively halts the proliferation of these cells .

Pharmacokinetics

It is known that this compound has low water solubility and is soluble in organic solvents such as ethanol and dichloromethane .

Result of Action

The result of this compound’s action is the inhibition of MCF-7 cell growth . This is achieved through the inhibition of cell cycle progression, specifically at the G1-S transition . The compound also affects the phosphorylation of retinoblastoma protein (Rb) in MCF-7 cells, leading to a decrease in the levels of cyclin D3 and cdk4 and an increase in the expression of p21 (WAF-1/Cip1) .

Biochemical Analysis

Biochemical Properties

Araliadiol plays a significant role in biochemical reactions, particularly in inhibiting the growth of MCF-7 breast cancer cells. It interacts with several biomolecules, including enzymes and proteins. Specifically, this compound inhibits the phosphorylation of retinoblastoma protein (Rb) in MCF-7 cells, which is accompanied by a decrease in the levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4), and an increase in the expression of p21 (WAF-1/Cip1) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In MCF-7 breast cancer cells, this compound inhibits cell cycle progression at the G1-S transition. This inhibition is characterized by an increase in the proportion of cells in the G1 phase of the cell cycle, which occurs in a dose-dependent manner . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. This compound inhibits the phosphorylation of retinoblastoma protein (Rb), which is crucial for cell cycle progression. This inhibition results in decreased levels of cyclin D3 and cyclin-dependent kinase 4 (cdk4), and increased expression of p21 (WAF-1/Cip1) . These changes collectively contribute to the arrest of the cell cycle at the G1 phase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on cell cycle progression over a 48-hour period, with a dose-dependent increase in the proportion of cells in the G1 phase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vitro studies have demonstrated that higher doses of this compound result in a greater proportion of cells being arrested in the G1 phase of the cell cycle The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibitory effects on cell cycle progression are mediated through its interactions with cyclin D3, cyclin-dependent kinase 4 (cdk4), and p21 (WAF-1/Cip1) . These interactions affect metabolic flux and metabolite levels, contributing to the overall impact of this compound on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . These interactions are essential for the compound’s inhibitory effects on cell cycle progression and its overall therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, contributing to its overall efficacy in inhibiting cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Araliadiol is typically obtained through natural extraction from plants like Aralia cordata. The extraction process involves soaking the plant samples in organic solvents such as ethanol, followed by concentration and separation to obtain pure this compound .

Industrial Production Methods: Currently, there is limited information on the industrial production of this compound. Most of the available this compound is derived from natural sources through extraction methods. advancements in synthetic chemistry may pave the way for more efficient industrial production in the future .

Chemical Reactions Analysis

Types of Reactions: Araliadiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Araliadiol has a wide range of scientific research applications due to its diverse biological activities:

Chemistry: this compound is used as a starting material for synthesizing other bioactive compounds.

Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

- Falcarinol

- Panaxydol

- Falcarindiol

- Panaxynol

Araliadiol’s unique combination of biological activities and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name |

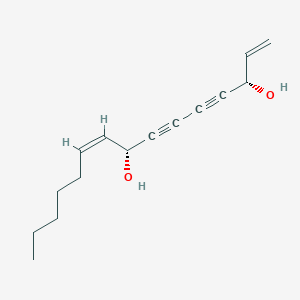

(3S,8R,9Z)-pentadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2/h4,8,12,14-17H,2-3,5-7H2,1H3/b12-8-/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRIUXSFFOWKRO-USJBSMOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol-d7](/img/new.no-structure.jpg)